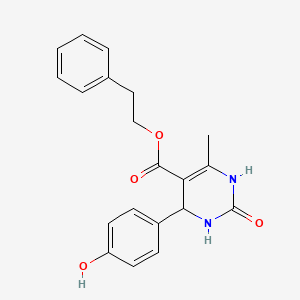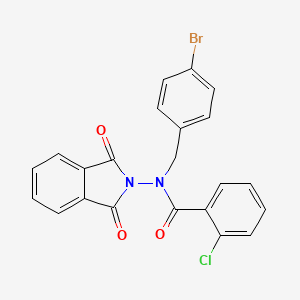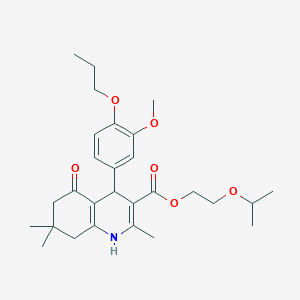
6-(3-Phenoxyphenoxy)hexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Phenoxyphenoxy)hexane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a hexane chain, which is further substituted with two phenoxy groups. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them valuable in various chemical and industrial applications .
Métodos De Preparación
The synthesis of 6-(3-Phenoxyphenoxy)hexane-1-thiol can be achieved through several methods. One common approach involves the reaction of 6-bromohexane with 3-phenoxyphenol in the presence of a base to form the intermediate 6-(3-Phenoxyphenoxy)hexane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the catalytic preparation of thiols using hydrogen sulfide (H2S) or silanethiol/disilathiane can be employed .
Análisis De Reacciones Químicas
6-(3-Phenoxyphenoxy)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine (I2) or hydrogen peroxide (H2O2).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for deprotonation, and catalysts like palladium for facilitating substitution reactions . Major products formed from these reactions include disulfides, thioethers, and various substituted thiol derivatives .
Aplicaciones Científicas De Investigación
6-(3-Phenoxyphenoxy)hexane-1-thiol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(3-Phenoxyphenoxy)hexane-1-thiol involves its ability to form strong bonds with metal ions and participate in redox reactions. The thiol group can donate electrons to metal ions, forming stable complexes. Additionally, the compound can undergo oxidation-reduction cycles, which are essential in various biochemical processes .
Comparación Con Compuestos Similares
Similar compounds to 6-(3-Phenoxyphenoxy)hexane-1-thiol include:
1-Hexanethiol: A simpler thiol with a straight-chain structure.
6-Phenoxy-1-hexanethiol: Similar structure but with only one phenoxy group.
Thiophenol: A thiol with a phenyl group directly attached to the sulfur atom.
The uniqueness of this compound lies in its dual phenoxy substitution, which imparts distinct chemical properties and reactivity compared to simpler thiols .
Propiedades
IUPAC Name |
6-(3-phenoxyphenoxy)hexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c21-14-7-2-1-6-13-19-17-11-8-12-18(15-17)20-16-9-4-3-5-10-16/h3-5,8-12,15,21H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRZPDPOOMSPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-6-methyl-N-[2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![3-(methylthio)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081249.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B5081251.png)

![[6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5081263.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5081269.png)
![1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone](/img/structure/B5081271.png)
![3,3,6,6-tetramethyl-9-{3-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5081287.png)

![1-[7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5081294.png)
![6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5081304.png)
![8-bromo-2-(3-hydroxy-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081311.png)

